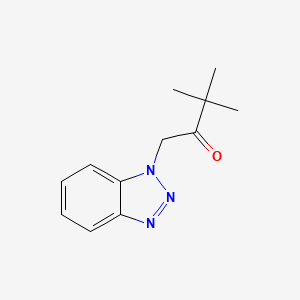
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one involves the reaction of benzotriazole with 3,3-dimethyl-2-butanone under specific conditions. One common method is the condensation reaction where benzotriazole is reacted with 3,3-dimethyl-2-butanone in the presence of a suitable catalyst and solvent. The reaction typically requires controlled temperatures and may involve the use of acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation, crystallization, or chromatography to isolate the pure compound. The choice of purification method depends on the specific properties of the compound and the impurities present .
化学反応の分析
Types of Reactions
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazole derivatives .
科学的研究の応用
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one has several scientific research applications:
作用機序
The mechanism of action of 1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound’s ability to participate in various chemical reactions allows it to interact with biological molecules, potentially leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Benzotriazole: A parent compound with similar structural features but different functional groups.
1,2,4-Triazole Derivatives: Compounds with a similar triazole ring structure but different substituents.
3,3-Dimethyl-2-butanone: A related compound with a similar carbon skeleton but lacking the benzotriazole ring.
Uniqueness
1-Benzotriazol-1-yl-3,3-dimethyl-butan-2-one is unique due to the presence of both the benzotriazole ring and the 3,3-dimethyl-butan-2-one moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
特性
IUPAC Name |
1-(benzotriazol-1-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)8-15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKVTMGASRNDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














